3,5-Dimethylfuran-2-carboxylic acid

CAS No.: 34297-68-2

Cat. No.: VC2367331

Molecular Formula: C7H8O3

Molecular Weight: 140.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34297-68-2 |

|---|---|

| Molecular Formula | C7H8O3 |

| Molecular Weight | 140.14 g/mol |

| IUPAC Name | 3,5-dimethylfuran-2-carboxylic acid |

| Standard InChI | InChI=1S/C7H8O3/c1-4-3-5(2)10-6(4)7(8)9/h3H,1-2H3,(H,8,9) |

| Standard InChI Key | GTQYEIUBJMVDIQ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(O1)C(=O)O)C |

| Canonical SMILES | CC1=CC(=C(O1)C(=O)O)C |

Introduction

Chemical Structure and Properties

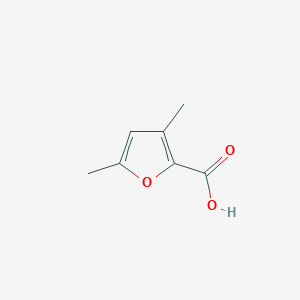

3,5-Dimethylfuran-2-carboxylic acid is characterized by its distinctive molecular structure consisting of a furan ring with two methyl groups and a carboxylic acid functional group. The furan ring contains four carbon atoms and one oxygen atom in a five-membered aromatic heterocycle, which contributes to its chemical reactivity patterns.

Basic Chemical Identifiers

The compound can be identified using various chemical notation systems and identifiers, which are essential for database searches and regulatory documentation. These identifiers ensure precise communication about the compound across scientific literature and chemical databases.

Table 1: Chemical Identifiers of 3,5-Dimethylfuran-2-carboxylic acid

| Identifier | Value |

|---|---|

| CAS Number | 34297-68-2 |

| Molecular Formula | C7H8O3 |

| Molecular Weight | 140.14 g/mol |

| IUPAC Name | 3,5-dimethylfuran-2-carboxylic acid |

| Standard InChI | InChI=1S/C7H8O3/c1-4-3-5(2)10-6(4)7(8)9/h3H,1-2H3,(H,8,9) |

| Standard InChIKey | GTQYEIUBJMVDIQ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(O1)C(=O)O)C |

| Canonical SMILES | CC1=CC(=C(O1)C(=O)O)C |

| PubChem Compound ID | 15563814 |

The structural features of 3,5-Dimethylfuran-2-carboxylic acid contribute significantly to its reactivity and potential applications. The furan ring provides an electron-rich aromatic system, while the carboxylic acid group offers sites for further functionalization through various organic reactions.

| Hazard Statement Code | Description |

|---|---|

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

These hazard statements indicate that the compound presents moderate health hazards, particularly affecting the respiratory system, skin, and eyes. Appropriate personal protective equipment (PPE) and handling procedures are necessary to minimize risk of exposure.

Structure-Activity Relationships

Understanding the relationship between the structure of 3,5-Dimethylfuran-2-carboxylic acid and its reactivity is essential for predicting its behavior in chemical reactions and biological systems.

Reactivity Patterns

The reactivity of 3,5-Dimethylfuran-2-carboxylic acid is influenced by several structural features:

-

The furan ring provides an electron-rich aromatic system, making it susceptible to electrophilic attack.

-

The methyl groups at positions 3 and 5 contribute electron density to the ring through inductive effects.

-

The carboxylic acid group at position 2 can participate in typical carboxylic acid reactions while also influencing the electron distribution in the furan ring.

These structural features collectively determine the compound's reactivity pattern in various chemical transformations.

| Compound | Structural Differences | Expected Impact on Properties |

|---|---|---|

| Furan-2-carboxylic acid | Lacks methyl substituents | Less electron-rich ring, different solubility profile |

| 5-Methylfuran-2-carboxylic acid | Lacks the 3-methyl group | Intermediate electron density, different regioselectivity in reactions |

| 3,5-Dimethylfuran-2-carboxylic acid | Reference compound | Baseline for comparison |

| 2,5-Dimethylfuran-3-carboxylic acid | Different position of carboxylic acid group | Different reactivity pattern and physical properties |

This comparative approach helps in predicting properties and behavior of 3,5-Dimethylfuran-2-carboxylic acid based on established patterns in similar compounds.

Analytical Methods for Identification and Characterization

Proper identification and characterization of 3,5-Dimethylfuran-2-carboxylic acid are essential for quality control and research applications. Various analytical techniques can be employed for this purpose.

Spectroscopic Methods

Spectroscopic techniques provide valuable information about the structure and purity of 3,5-Dimethylfuran-2-carboxylic acid:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the presence of methyl groups, furan ring protons, and carboxylic acid functionality.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands for carboxylic acid (C=O stretch, O-H stretch) and furan ring vibrations.

-

UV-Visible Spectroscopy: Absorption profile related to the conjugated system of the furan ring.

-

Mass Spectrometry: Molecular weight confirmation and fragmentation pattern analysis.

Chromatographic Methods

Chromatographic techniques are essential for purity analysis and separation:

-

High-Performance Liquid Chromatography (HPLC): For quantitative analysis and purity determination.

-

Gas Chromatography (GC): Applicable for volatile derivatives of the compound.

-

Thin-Layer Chromatography (TLC): For rapid analysis and reaction monitoring.

These analytical methods collectively provide comprehensive characterization of 3,5-Dimethylfuran-2-carboxylic acid for research and quality control purposes.

Current Research and Future Directions

While specific research on 3,5-Dimethylfuran-2-carboxylic acid is limited in the provided search results, the compound belongs to a class of heterocyclic compounds that continue to attract research interest in various fields.

Challenges and Opportunities

The development of applications for 3,5-Dimethylfuran-2-carboxylic acid faces several challenges, including:

-

Limited availability of comprehensive research data on its properties and applications

-

Need for efficient, scalable synthesis methods

-

Competition from alternative compounds with similar applications

-

Regulatory considerations related to its safety profile

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume